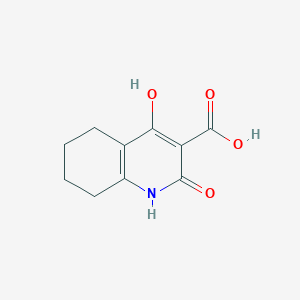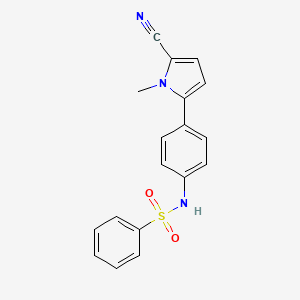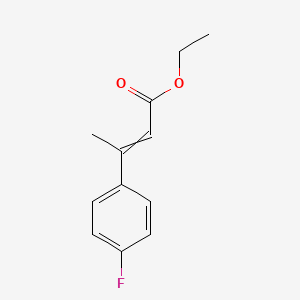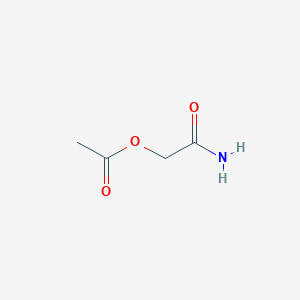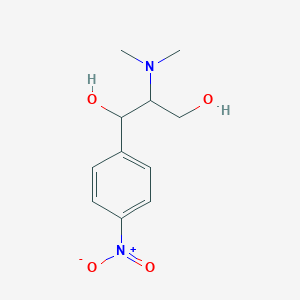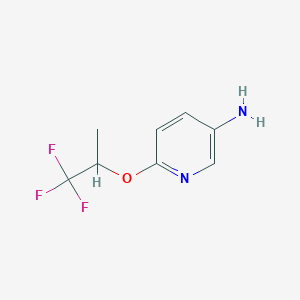![molecular formula C13H16N2O5S B8650640 1-[(4-methylphenyl)sulfonyl]-3-oxo-2-Piperazineacetic acid](/img/structure/B8650640.png)
1-[(4-methylphenyl)sulfonyl]-3-oxo-2-Piperazineacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-methylphenyl)sulfonyl]-3-oxo-2-Piperazineacetic acid is a chemical compound with a unique structure that includes a piperazine ring substituted with a tosyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methylphenyl)sulfonyl]-3-oxo-2-Piperazineacetic acid typically involves the acylation of piperazine derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
1-[(4-methylphenyl)sulfonyl]-3-oxo-2-Piperazineacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or ethers .
Scientific Research Applications
1-[(4-methylphenyl)sulfonyl]-3-oxo-2-Piperazineacetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(4-methylphenyl)sulfonyl]-3-oxo-2-Piperazineacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
2-(3-Oxopiperazin-2-yl)acetic acid: A similar compound with a piperazine ring but without the tosyl group.
(3-Oxo-2-piperazinyl)acetic acid: Another related compound with slight structural differences.
Uniqueness
1-[(4-methylphenyl)sulfonyl]-3-oxo-2-Piperazineacetic acid is unique due to the presence of the tosyl group, which imparts specific chemical properties and reactivity.
Properties
Molecular Formula |
C13H16N2O5S |
|---|---|
Molecular Weight |
312.34 g/mol |
IUPAC Name |
2-[1-(4-methylphenyl)sulfonyl-3-oxopiperazin-2-yl]acetic acid |
InChI |
InChI=1S/C13H16N2O5S/c1-9-2-4-10(5-3-9)21(19,20)15-7-6-14-13(18)11(15)8-12(16)17/h2-5,11H,6-8H2,1H3,(H,14,18)(H,16,17) |
InChI Key |
QGJCJEKHAGSQGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCNC(=O)C2CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


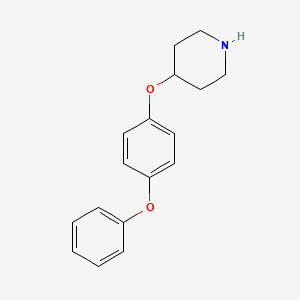
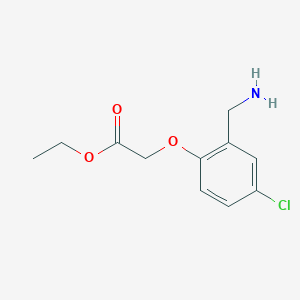
![Methyl [2-methyl-4-(methylamino)phenoxy]acetate](/img/structure/B8650570.png)
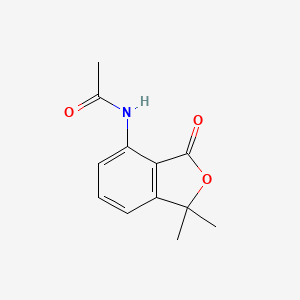
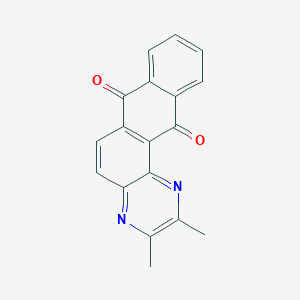


![2-chloro-4H-thieno[3,2-b]pyrrole](/img/structure/B8650608.png)
